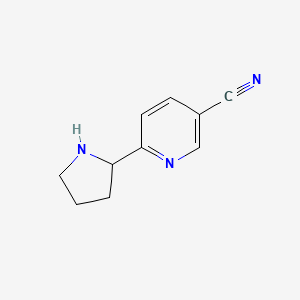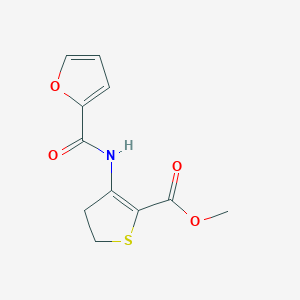
Methyl 3-(furan-2-carboxamido)-4,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl typically involves the condensation of thiophene and furan derivatives under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the oxidation of 2-acetylthiophene using hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hypochlorite, potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid: A simpler thiophene derivative with similar structural features.
3-Thiophenecarboxylic acid: Another thiophene derivative with a different substitution pattern.
2-Furancarboxylic acid: A furan derivative with structural similarities.
Uniqueness
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl is unique due to its combination of thiophene and furan moieties, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H11NO4S |
|---|---|
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
methyl 4-(furan-2-carbonylamino)-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h2-3,5H,4,6H2,1H3,(H,12,13) |
Clave InChI |
GUZJJFOMZASQTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


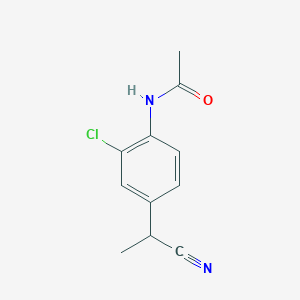
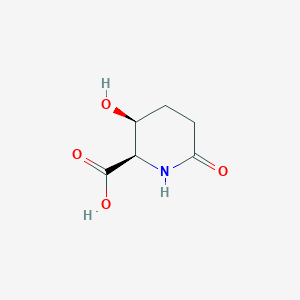

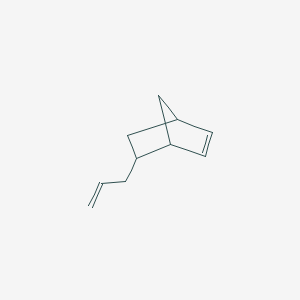
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)



![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)

![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

